molecular formula C19H16F2N4O2 B11013183 N-(2-fluorobenzyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-(2-fluorobenzyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11013183
M. Wt: 370.4 g/mol
InChI Key: QRLPVQJOCBDGNZ-UHFFFAOYSA-N
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Description

1-(4-FLUORO-1H-INDAZOL-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a fluorinated indazole moiety

Preparation Methods

The synthesis of 1-(4-FLUORO-1H-INDAZOL-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Fluorination: Introduction of the fluorine atom at specific positions on the indazole ring can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amide Bond Formation: The final step involves coupling the fluorinated indazole with a pyrrolidine derivative through amide bond formation using coupling reagents like EDCI or HATU.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(4-FLUORO-1H-INDAZOL-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(4-FLUORO-1H-INDAZOL-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-FLUORO-1H-INDAZOL-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways, such as kinases or G-protein-coupled receptors (GPCRs).

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-(4-FLUORO-1H-INDAZOL-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE can be compared with similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C19H16F2N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-N-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H16F2N4O2/c20-13-5-2-1-4-11(13)9-22-19(27)12-8-16(26)25(10-12)18-17-14(21)6-3-7-15(17)23-24-18/h1-7,12H,8-10H2,(H,22,27)(H,23,24)

InChI Key

QRLPVQJOCBDGNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NCC4=CC=CC=C4F

Origin of Product

United States

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